molecular formula C12H14N2O2 B598530 1-T-Butyl-benzoimidazole-6-carboxylic acid CAS No. 1199773-33-5

1-T-Butyl-benzoimidazole-6-carboxylic acid

Cat. No. B598530
M. Wt: 218.256
InChI Key: AGJWGCANKYVLTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-T-Butyl-benzoimidazole-6-carboxylic acid is C12H14N2O2 . The molecule contains a total of 31 bonds, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .


Physical And Chemical Properties Analysis

1-T-Butyl-benzoimidazole-6-carboxylic acid has a melting point range of 262-266°C and a boiling point of 480.4°C at 760 mmHg. Its solubility in water is relatively low, but it is soluble in DMF and DMSO.

Scientific Research Applications

Angiotensin II Receptor Antagonism

1-T-Butyl-benzoimidazole-6-carboxylic acid derivatives have been researched for their potential as angiotensin II receptor antagonists. Studies have demonstrated that certain substitutions on the benzimidazole ring, particularly at the 7-position with a carboxyl or an ester group, result in compounds that exhibit significant binding affinity and antagonistic activity against angiotensin II. These compounds have been shown to be effective in inhibiting angiotensin II-induced pressor response in animal models, indicating their potential utility in managing hypertension (Kubo et al., 1993).

Synthesis of α-Branched α-Amino Acids

The compound has been utilized in the synthesis of enantiopure α-branched α-amino acids with bulky substituents. This process involves several steps, including hydrolysis, N-benzoylation, and debenzoylation, and has been effective in producing a variety of α-amino acids with different substituents (Studer & Seebach, 1995).

Metal-Organic Frameworks

Research has shown that benzimidazole-6-carboxylic acid derivatives can be used to assemble metal-organic frameworks (MOFs). These MOFs exhibit structural diversity and luminescent properties, which are influenced by the type of benzimidazole carboxylic acid used. These properties make these MOFs potential candidates for applications in materials science (Yao, Che, & Zheng, 2008).

NMDA Receptor Antagonism

Benzimidazole derivatives have been synthesized and evaluated for their affinity to NMDA receptors. Some of these compounds have shown potent antagonistic activity against NMDA receptors, indicating potential therapeutic applications in neuroprotection and the treatment of neurological disorders (Baudy et al., 2001).

Safety And Hazards

In case of skin contact with 1-T-Butyl-benzoimidazole-6-carboxylic acid, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

3-tert-butylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJWGCANKYVLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682043
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-T-Butyl-benzoimidazole-6-carboxylic acid

CAS RN

1199773-33-5
Record name 1-(1,1-Dimethylethyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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